2-Nonanamine

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

2-Nonanamine (CAS 13205-58-8), systematically named nonan-2-amine, is a chiral primary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. It is typically supplied as the (S)-(+)-enantiomer, featuring a specific rotation of +6° (neat).

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 13205-58-8
Cat. No. B079882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonanamine
CAS13205-58-8
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)N
InChIInChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3
InChIKeyALXIFCUEJWCQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonanamine (CAS 13205-58-8): A Chiral Building Block for Asymmetric Synthesis


2-Nonanamine (CAS 13205-58-8), systematically named nonan-2-amine, is a chiral primary amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. It is typically supplied as the (S)-(+)-enantiomer, featuring a specific rotation of +6° (neat) [1]. This aliphatic amine is characterized by its density of 0.782 g/cm³, a boiling point of 73 °C at 19 mmHg, and a refractive index of 1.4271 . As a member of the ChiPros® product line, it is offered in high chemical and enantiomeric purity (99+% and ee 99+%) for demanding research applications in organic synthesis, pharmaceutical development, and materials science [1].

2-Nonanamine: Why Generic Substitution Fails in Asymmetric Synthesis


In applications demanding stereochemical control, generic substitution of 2-Nonanamine with other achiral or racemic amines is not viable. The compound's value is intrinsically linked to its single-enantiomer form. Using a racemic mixture or the incorrect enantiomer can lead to the formation of undesired diastereomers, which can critically alter the properties of the final product, such as biological activity, pharmacokinetics, or material performance [1]. Furthermore, 2-Nonanamine exhibits distinct chiroptical behavior, with its (R)- and (S)-enantiomers yielding Circularly Polarized Luminescence (CPL) signals of the same sign under specific conditions [2]. This property underscores that simple in-class substitution with a different chiral amine will not reliably replicate the specific stereochemical interactions of 2-Nonanamine.

Quantitative Differentiation Evidence for 2-Nonanamine (CAS 13205-58-8)


Enantiomeric Purity: ChiPros® Grade (S)-2-Nonanamine

When procuring (S)-2-Nonanamine, the ChiPros® grade is distinguished by its certified enantiomeric excess (ee) of 99+% [1]. While the (R)-enantiomer is also available, the (S)-enantiomer is a common building block. In contrast, many standard or generic suppliers offer 2-Nonanamine with a lower purity specification (e.g., 95%) that does not specify enantiomeric excess . For applications where stereochemistry is critical, the use of a lower-grade or racemic mixture will result in the formation of a diastereomeric product mixture, reducing yield and necessitating further purification.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Proven Utility in CPL-Based Chiral Sensing

2-Nonanamine has been validated as an effective probe for enantioselective detection using Circularly Polarized Luminescence (CPL) spectroscopy. In a comparative study, both (R)- and (S)-2-nonanamine induced a CPL signal from an aluminum complex sensor, demonstrating its utility in determining the absolute configuration and ee value of the amine itself [1]. While the study noted that the CPL signals for (R)- and (S)-2-nonanamine had the same sign, this unique behavior differentiates it from other chiral amines like 1-cyclohexylethylamine and 1-phenylethylamine, which were also tested, confirming its viability as a target analyte in this advanced sensing methodology [1].

Chiroptical Spectroscopy Enantioselective Sensing Circularly Polarized Luminescence

Characterized Lipophilicity for Rational Molecular Design

The lipophilicity of 2-Nonanamine, a key determinant of its behavior in biological systems and chromatographic separations, is well-defined. Its ACD/LogP value is predicted to be 3.45 , while another authoritative source reports a LogP of 3.39 . This information is crucial for medicinal chemists employing quantitative structure-activity relationship (QSAR) models or predicting absorption, distribution, metabolism, and excretion (ADME) properties. Compared to other amines, 2-Nonanamine's logP of ~3.4 is higher than that of shorter-chain amines like 2-heptylamine (LogP ~2.6) , indicating it is significantly more lipophilic.

Medicinal Chemistry QSAR ADME Prediction

Physicochemical Baseline for Method Development

The physicochemical properties of 2-Nonanamine are well-documented across multiple authoritative databases, providing a robust baseline for analytical method development and troubleshooting. Key parameters such as a boiling point of 191 °C at 760 mmHg and a density of 0.79 g/cm³ are consistently reported [REFS-1, REFS-2]. The vapor pressure is established at 0.526 mmHg at 25°C . These data are essential for selecting appropriate conditions for gas chromatography (GC), high-performance liquid chromatography (HPLC), and for managing safety during handling and storage.

Analytical Chemistry Method Development Chromatography

Established Safety and Handling Requirements for Procurement

2-Nonanamine is a corrosive and combustible liquid that requires specific safety and shipping protocols, which must be considered during procurement. It is classified as a Class 8 corrosive substance under UN2735, with hazard statements including H314 (Causes severe skin burns and eye damage) and H227 (Combustible liquid) [REFS-1, REFS-2]. This necessitates specialized packaging, labeling, and carrier restrictions (e.g., hazmat fees, prohibition from residential delivery) [2]. This differentiates it from non-hazardous or less hazardous amine alternatives, impacting the total cost of acquisition and requiring end-users to have appropriate chemical hygiene and safety plans in place.

Chemical Safety Hazmat Shipping Regulatory Compliance

Key Application Scenarios for 2-Nonanamine (CAS 13205-58-8) in Research and Industry


Asymmetric Synthesis: Preparation of Enantiopure Pharmaceuticals and Fine Chemicals

The high enantiomeric purity (99+% ee) of ChiPros® grade 2-Nonanamine [1] makes it an essential building block for the synthesis of enantiomerically pure compounds. It is ideal for use in asymmetric catalysis, as a chiral auxiliary, or as a resolving agent where stereocontrol is paramount. Researchers developing new drug candidates or complex natural products can rely on its certified quality to ensure the stereochemical integrity of their final product, minimizing the formation of unwanted diastereomers and streamlining purification [1].

Advanced Materials: Development of Chiroptical Sensors and Functional Polymers

The validated utility of 2-Nonanamine in a CPL-based chiral sensing platform [2] positions it as a valuable component in the development of advanced functional materials. Scientists working on enantioselective detectors, chiroptical switches, or polymers with tailored stereochemical properties can use this compound as a proven chiral inducer or analyte. Its unique CPL response, in contrast to other amines, suggests it can be part of a library of compounds for creating sensors with specific response profiles [2].

Medicinal Chemistry: Rational Design and Lead Optimization

The well-defined lipophilicity of 2-Nonanamine (LogP ~3.4) provides medicinal chemists with a quantifiable parameter for lead optimization. This property is crucial for modulating the ADME profile of drug candidates. When a target binding pocket requires a specific hydrophobic interaction, 2-Nonanamine offers a predictable and characterized lipophilic moiety. Its LogP value allows for direct comparison with other amine building blocks, facilitating data-driven decisions in the design of new chemical entities with improved pharmacokinetic properties .

Analytical Chemistry: Method Development and Process Control

The well-documented physicochemical properties of 2-Nonanamine, such as its boiling point (191 °C), density (0.79 g/cm³), and vapor pressure (0.526 mmHg) , serve as a reliable reference for analytical chemists. These constants are essential for developing and validating robust analytical methods like GC and HPLC for reaction monitoring, quality control, or stability studies. They provide a solid foundation for troubleshooting and ensuring the accuracy and reproducibility of analytical results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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